N-(p-Tolyl)-2-naphthylamine
CAS No.: 644-16-6
Cat. No.: VC21328023
Molecular Formula: C17H15N
Molecular Weight: 233.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 644-16-6 |
---|---|
Molecular Formula | C17H15N |
Molecular Weight | 233.31 g/mol |
IUPAC Name | N-(4-methylphenyl)naphthalen-2-amine |
Standard InChI | InChI=1S/C17H15N/c1-13-6-9-16(10-7-13)18-17-11-8-14-4-2-3-5-15(14)12-17/h2-12,18H,1H3 |
Standard InChI Key | IBJHDUPUTZQCLL-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)NC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES | CC1=CC=C(C=C1)NC2=CC3=CC=CC=C3C=C2 |
Introduction
Chemical Structure and Properties
Molecular Identification
N-(p-Tolyl)-2-naphthylamine is characterized by specific molecular parameters that define its chemical identity. The compound features a naphthalene ring system connected to a p-tolyl group via an amine linkage. This structural arrangement contributes to its distinct chemical behavior and reactivity profile.
Table 1: Basic Molecular Properties of N-(p-Tolyl)-2-naphthylamine
Property | Value |
---|---|
IUPAC Name | N-(4-methylphenyl)naphthalen-2-amine |
Molecular Formula | C₁₇H₁₅N |
Molecular Weight | 233.31 g/mol |
CAS Number | 644-16-6 |
InChI | InChI=1S/C17H15N/c1-13-6-9-16(10-7-13)18-17-11-8-14-4-2-3-5-15(14)12-17/h2-12,18H,1H3 |
Canonical SMILES | CC1=CC=C(C=C1)NC2=CC3=CC=CC=C3C=C2 |
Physical and Chemical Characteristics
N-(p-Tolyl)-2-naphthylamine exhibits distinct physical properties that influence its handling and applications. The compound's physical state, solubility profile, and stability characteristics are essential considerations for laboratory and industrial applications. The presence of both naphthalene and p-tolyl aromatic rings contributes to its chemical stability while the secondary amine functional group serves as a reactive site for various chemical transformations.
Synthesis and Production Methods
Laboratory Synthetic Routes
The synthesis of N-(p-Tolyl)-2-naphthylamine typically involves the nucleophilic substitution reaction between 2-naphthylamine and p-tolyl chloride in the presence of a base such as sodium hydroxide. This reaction is typically conducted under reflux conditions to facilitate the substitution process, resulting in the formation of the desired product.
A more efficient one-step substitution reaction has been reported using dimethyl sulfoxide (DMSO) as the solvent. This method achieves yields exceeding 75% when using stoichiometric ratios of 1:1.2 (amine:halide). Temperature control between 80–100°C and maintaining an inert atmosphere (N₂) are critical factors to minimize the formation of oxidation byproducts. For purification, column chromatography with silica gel using a hexane/ethyl acetate mixture (4:1) has proven effective for isolating the pure compound.
Industrial Production Methods
In industrial settings, the production of N-(p-Tolyl)-2-naphthylamine can be scaled up using continuous flow reactors. This approach provides better control over reaction parameters such as temperature and pressure, resulting in higher yields and improved purity of the final product. The use of catalysts further enhances the efficiency of the synthesis process.
Key advantages of industrial-scale production include:
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Enhanced reaction control through continuous flow technology
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Improved yield and purity profiles
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Reduced environmental impact through optimized reagent usage
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Better scalability for commercial applications
Chemical Reactivity
Types of Reactions
N-(p-Tolyl)-2-naphthylamine exhibits diverse reactivity patterns, participating in various chemical transformations that make it valuable in organic synthesis and other applications.
Oxidation Reactions
This compound can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents employed include potassium permanganate in acidic or basic media and chromium trioxide. These reactions target the aromatic rings and the secondary amine functional group, leading to the formation of oxidized products with diverse applications.
Reduction Reactions
The reduction of N-(p-Tolyl)-2-naphthylamine typically employs reagents such as lithium aluminum hydride in anhydrous ether or sodium borohydride. These reactions primarily affect functional groups within the molecule, yielding corresponding amine derivatives with modified properties.
Substitution Reactions
As an aromatic compound, N-(p-Tolyl)-2-naphthylamine readily participates in electrophilic substitution reactions, particularly at the aromatic rings. Common substitution reactions include halogenation, nitration, and sulfonation. Halogenation typically employs chlorine or bromine in the presence of Lewis acid catalysts.
Oxidative Homocoupling Reactions
Electrochemical homocoupling of N-(p-Tolyl)-2-naphthylamine under oxidative conditions yields valuable binaphthylamine derivatives. This reaction proceeds through radical-radical coupling mechanisms and represents an important synthetic pathway for producing structurally complex compounds.
Table 2: Oxidative Homocoupling Reaction Conditions and Results
Parameter | Specification |
---|---|
Electrolyte | 0.1 M nBu₄NPF₆ in hexafluoroisopropanol (HFIP) |
Electrodes | Platinum |
Current | 4 mA (constant) |
Temperature | 25°C |
Yield | 92% |
The reaction mechanism involves:
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Single-electron transfer (SET) at the anode to generate a radical cation intermediate
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Radical coupling to form a C–C bond between two naphthylamine units
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Deprotonation to yield the binaphthylamine product
Table 3: Substrate Scope in Oxidative Homocoupling Reactions
Substrate | Product | Yield (%) |
---|---|---|
1a (N-Phenyl) | 2a | 98 |
1b (N-p-Tolyl) | 2b | 92 |
1c (N-2-Tolyl) | 2c | 83 |
1h (N-Ethyl) | 2h | 87 |
This substrate scope demonstrates the versatility of the oxidative homocoupling reaction across different N-substituted naphthylamines, with N-(p-Tolyl)-2-naphthylamine (substrate 1b) showing excellent yield of 92%.
Applications in Science and Industry
Polymer Chemistry Applications
One of the primary applications of N-(p-Tolyl)-2-naphthylamine is as an antioxidant in rubber and plastic materials. Its ability to scavenge free radicals helps prevent oxidative degradation of polymers, thereby enhancing their longevity and performance. The compound functions by interrupting radical chain reactions that can lead to material failure.
Table 4: Polymer Chemistry Applications
Application | Description |
---|---|
Antioxidant | Prevents oxidative degradation in rubber and plastics |
Stabilizer | Enhances thermal stability of polymeric materials |
Research has demonstrated that incorporating this compound into polymer formulations significantly enhances their resistance to thermal degradation, thereby extending product life cycles. These findings have important implications for industries requiring durable materials with extended service lifespans.
Role in Organic Synthesis
N-(p-Tolyl)-2-naphthylamine serves as a versatile building block in organic synthesis. It is employed in the preparation of various derivatives that find applications in pharmaceuticals and agrochemicals.
Key synthetic applications include:
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Paal-Knorr Reaction: The compound can be utilized to produce pyrrole derivatives with significant yields, demonstrating its value as a reactant in synthetic pathways. These pyrrole derivatives exhibit antimicrobial properties, expanding its application within pharmaceutical chemistry.
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Coupling Reactions: The compound participates in palladium-catalyzed coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules. This capability makes it valuable in the synthesis of structurally complex compounds with potential biological activities.
Biological Activity and Health Implications
Other Biological Activities
Beyond its anticancer properties, N-(p-Tolyl)-2-naphthylamine exhibits other biological activities:
Analytical Methods for Detection and Quantification
Chromatographic Techniques
Several analytical techniques have been developed for detecting and quantifying N-(p-Tolyl)-2-naphthylamine in various matrices, including biological samples.
Table 5: Analytical Techniques for Detection
Technique | Method Details | Detection Limit |
---|---|---|
GC-MS | Derivatize with pentafluoropropionic anhydride (PFPA) to enhance volatility. Use a DB-5MS column (30 m × 0.25 mm) and electron ionization (70 eV) | 0.1 ng/mL in urine |
LC-MS/MS | Employ a C18 column with 0.1% formic acid in acetonitrile/water. Quantify via multiple reaction monitoring (MRM) transitions (e.g., m/z 235 → 187) | Not specified |
Validation of these methods typically includes spike-recovery tests, with acceptable recovery rates between 85–115% in plasma samples.
Metabolic Analysis
The metabolic activation of N-(p-Tolyl)-2-naphthylamine involves hepatic cytochrome P450 enzymes (particularly CYP1A2), which oxidize the compound to N-hydroxy metabolites. These metabolites subsequently undergo N-glucuronidation in the bladder. Under acidic urine conditions (pH 5.5–6.5), the glucuronides hydrolyze, releasing reactive nitrenium ions that can form DNA adducts such as N-(deoxyadenosin-8-yl)-2-naphthylamine.
These DNA adducts can be confirmed using techniques such as 32P-postlabeling or HPLC-ECD. In vitro models (e.g., human urothelial cells) show dose-dependent adduct formation, with approximately 0.5–5 adducts per 108 nucleotides observed at 10 μM exposure levels.
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